molecular formula C8H5ClN6OS B2794763 4-[5-(5-chloro-2-thienyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine CAS No. 890093-93-3

4-[5-(5-chloro-2-thienyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Cat. No. B2794763
CAS RN: 890093-93-3
M. Wt: 268.68
InChI Key: IYOMFMVBKGOVKL-UHFFFAOYSA-N
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Description

The compound “4-[5-(5-chloro-2-thienyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine” is a complex organic molecule that contains several heterocyclic rings, including a thiophene, a triazole, and an oxadiazole . These types of structures are often found in pharmaceuticals and other biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple heterocyclic rings and a variety of functional groups. These include a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a 1,2,3-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms), and a 1,2,5-oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the various functional groups present. For example, the chlorine atom on the thiophene ring might be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocycles and a chlorine atom could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many compounds with similar structures exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on similar compounds, potential hazards could include reactivity with certain substances and toxicity if ingested or inhaled .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for the development of new pharmaceuticals .

properties

IUPAC Name

4-[5-(5-chlorothiophen-2-yl)triazol-1-yl]-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN6OS/c9-6-2-1-5(17-6)4-3-11-14-15(4)8-7(10)12-16-13-8/h1-3H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOMFMVBKGOVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CN=NN2C3=NON=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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